molecular formula C11H14FNO B1517827 2-(4-Fluorophenyl)-6-methylmorpholine CAS No. 1099679-40-9

2-(4-Fluorophenyl)-6-methylmorpholine

Cat. No.: B1517827
CAS No.: 1099679-40-9
M. Wt: 195.23 g/mol
InChI Key: LKPBWYNPOQOBRH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-methylmorpholine is a chemical compound that belongs to the class of morpholines, which are characterized by a six-membered ring containing an oxygen atom and nitrogen atom. This compound is notable for its fluorophenyl group, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-6-methylmorpholine typically involves the reaction of 4-fluorophenylmethylamine with a suitable aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the morpholine ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)-6-methylmorpholine can undergo various chemical reactions, including:

  • Oxidation: The fluorophenyl group can be oxidized to form fluorophenyl derivatives.

  • Reduction: The compound can be reduced to form simpler derivatives.

  • Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Fluorophenyl derivatives such as 4-fluorophenol.

  • Reduction: Reduced morpholine derivatives.

  • Substitution: Substituted morpholines with various functional groups.

Scientific Research Applications

2-(4-Fluorophenyl)-6-methylmorpholine has several scientific research applications, including:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-6-methylmorpholine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

2-(4-Fluorophenyl)-6-methylmorpholine is unique due to its fluorophenyl group, which imparts distinct chemical and biological properties compared to other morpholines. Similar compounds include:

  • 2-(3-Fluorophenyl)-6-methylmorpholine: Similar structure but with a different position of the fluorophenyl group.

  • 2-(4-Chlorophenyl)-6-methylmorpholine: Similar structure but with a chlorine atom instead of fluorine.

  • 2-(4-Methoxyphenyl)-6-methylmorpholine: Similar structure but with a methoxy group instead of fluorine.

Properties

IUPAC Name

2-(4-fluorophenyl)-6-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-8-6-13-7-11(14-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPBWYNPOQOBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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